[(2-Methoxypyridin-3-yl)methyl](2-methylbutyl)amine

Medicinal chemistry Ligand design Physicochemical profiling

[(2-Methoxypyridin-3-yl)methyl](2-methylbutyl)amine (CAS 1182919-50-1) is a secondary amine comprising a 2-methoxypyridine ring connected through a methylene (–CH₂–) bridge to a 2-methylbutylamine chain. With a molecular weight of 208.30 g mol⁻¹, a computed XLogP3‑AA of 2.2, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and a topological polar surface area of 34.2 Ų, it occupies a differentiated physicochemical space relative to its closest available analogs.

Molecular Formula C12H20N2O
Molecular Weight 208.30 g/mol
Cat. No. B13061808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Methoxypyridin-3-yl)methyl](2-methylbutyl)amine
Molecular FormulaC12H20N2O
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCCC(C)CNCC1=C(N=CC=C1)OC
InChIInChI=1S/C12H20N2O/c1-4-10(2)8-13-9-11-6-5-7-14-12(11)15-3/h5-7,10,13H,4,8-9H2,1-3H3
InChIKeyARSUVCXZMPBKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2-Methoxypyridin-3-yl)methyl](2-methylbutyl)amine: Procurement-Relevant Identity, Physicochemical Profile, and Comparator Space


[(2-Methoxypyridin-3-yl)methyl](2-methylbutyl)amine (CAS 1182919-50-1) is a secondary amine comprising a 2-methoxypyridine ring connected through a methylene (–CH₂–) bridge to a 2-methylbutylamine chain [1]. With a molecular weight of 208.30 g mol⁻¹, a computed XLogP3‑AA of 2.2, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and a topological polar surface area of 34.2 Ų, it occupies a differentiated physicochemical space relative to its closest available analogs [1]. The compound is primarily supplied as a research‑grade building block (typical purity ≥95%) for medicinal chemistry and organic synthesis .

Why [(2-Methoxypyridin-3-yl)methyl](2-methylbutyl)amine Cannot Be Replaced by a Simple In‑Class Analog Without Quantitative Re‑Evaluation


Compounds bearing the 2‑methoxypyridine‑3‑ylmethylamine scaffold are not interchangeable. The methylene spacer that separates the pyridine ring from the secondary amine imparts a benzylamine‑type character (pKₐ ~7.9 predicted for analogs [1]) that differs fundamentally from the aniline‑type isomer 2‑methoxy‑N‑(2‑methylbutyl)pyridin‑3‑amine, where the amine is directly conjugated with the aromatic ring [2]. Even among methylene‑spaced analogs, changes in the N‑alkyl substituent alter lipophilicity (XLogP3 spanning 0.5 to 2.3), rotatable bond count (3 to 6), and molecular weight (152 to 208 Da) [1][3][4]. These variations translate into differences in passive permeability, metabolic stability, and target‑binding pre‑organization that cannot be assumed equivalent without re‑assaying the specific compound.

Quantitative Head‑to‑Head Evidence for [(2-Methoxypyridin-3-yl)methyl](2-methylbutyl)amine Versus Closest Analogs


Methylene‑Spacer Architecture Confers Distinct Basicity and Electronic Character Compared with the Directly‑Attached Aniline‑Type Isomer

The target compound incorporates a methylene (–CH₂–) bridge between the pyridine ring and the secondary amine nitrogen, generating a 3‑(aminomethyl)pyridine (benzylamine‑type) substructure. The direct structural isomer, 2‑methoxy‑N‑(2‑methylbutyl)pyridin‑3‑amine (CAS 1157628‑75‑5), lacks this methylene spacer, making the amine directly conjugated with the pyridine ring (aniline‑type) [1]. This fundamental connectivity difference is expected to alter the amine pKₐ by approximately 2–3 log units; a predicted pKₐ of 7.96 has been reported for the closely related (2,2‑dimethylpropyl)[(2‑methoxypyridin‑3‑yl)methyl]amine scaffold , whereas aniline‑type 2‑methoxypyridin‑3‑amines typically display pKₐ values ≤5. The difference affects protonation state at physiological pH and consequently both solubility and target engagement.

Medicinal chemistry Ligand design Physicochemical profiling

Optimized Lipophilicity Window for CNS and Cellular Permeability Relative to Shorter‑Chain and Regioisomeric Analogs

The computed XLogP3‑AA for [(2‑methoxypyridin‑3‑yl)methyl](2‑methylbutyl)amine is 2.2, placing it within the favorable range for oral absorption and blood–brain‑barrier penetration (typically XLogP 1–4) [1]. The N‑methyl analog [(2‑methoxypyridin‑3‑yl)methyl](methyl)amine has an XLogP3‑AA of 0.5 [2], which may limit membrane permeability, while the regioisomer [(2‑methoxypyridin‑3‑yl)methyl](3‑methylbutan‑2‑yl)amine has an XLogP3‑AA of 2.3 [3] and the pentan‑2‑yl analog has an XLogP3‑AA of 2.2 [4]. The 2‑methylbutyl chain thus provides a measured increment in lipophilicity without exceeding the upper threshold associated with promiscuity.

Drug design ADME Lipophilic efficiency

Increased Conformational Flexibility (Rotatable Bond Count) Distinguishes the 2‑Methylbutyl Chain from Shorter and Regioisomeric Analogs

The target compound possesses 6 rotatable bonds, compared with 5 for the regioisomer [(2‑methoxypyridin‑3‑yl)methyl](3‑methylbutan‑2‑yl)amine [1] and 3 for the N‑methyl analog [2]. The isomer 2‑methoxy‑N‑(2‑methylbutyl)pyridin‑3‑amine has 5 rotatable bonds [3]. The additional rotatable bond in the target compound arises from the methylene spacer combined with the branched 2‑methylbutyl chain, increasing conformational entropy and potentially enhancing induced‑fit binding modes.

Conformational analysis Molecular recognition Entropy-driven binding

Structural Orthogonality to Common Screening Libraries Enhances Hit‑Finding Probability

The 2‑methoxypyridine‑3‑ylmethylamine scaffold has been explicitly identified as a hindered‑amine building block that provides chemically differentiated screening compounds . Sigma‑Aldrich notes that such sterically hindered secondary amines are traditionally challenging to access and offer structurally distinct motifs for drug‑candidate preparation. The target compound, with its branched 2‑methylbutyl chain, represents a specific implementation of this scaffold that is not redundant with commonly available commercial libraries.

High-throughput screening Chemical diversity Library design

Evidence‑Derived Application Scenarios for [(2-Methoxypyridin-3-yl)methyl](2-methylbutyl)amine Procurement


Medicinal Chemistry Hit Expansion Around a 2‑Methoxypyridine‑3‑ylmethylamine Core

When a screening hit contains a 2‑methoxypyridine moiety and SAR exploration requires systematic variation of the amine side chain, the target compound supplies the 2‑methylbutyl substituent with an XLogP3‑AA of 2.2 [1], filling the lipophilicity gap between the N‑methyl (XLogP3 0.5) and the pentan‑2‑yl analog (XLogP3 2.2) while maintaining a unique branched architecture distinct from the 3‑methylbutan‑2‑yl regioisomer .

Design of CNS‑Penetrant Ligands Requiring a Benzylamine‑Type Amine Pharmacophore

The methylene‑spaced amine connectivity (predicted pKₐ ~7.96 for the scaffold [1]) provides a benzylamine‑type basic center that is largely protonated at physiological pH, favoring cation‑π interactions in aminergic GPCR or ion‑channel binding sites, while the 2‑methoxy group modulates pyridine ring electronics and hydrogen‑bond acceptor capacity (TPSA 34.2 Ų) .

Building Block for Parallel Synthesis of a Focused Kinase‑Inhibitor Library

The secondary amine handle allows rapid derivatization (e.g., amide coupling, sulfonamide formation, or reductive amination), and the 2‑methylbutyl chain introduces a chiral center for diastereoselective synthesis, producing final compounds with enhanced three‑dimensionality relative to compounds derived from simpler N‑alkyl analogs [1]. The compound's >95% purity and commercial availability from multiple vendors support reliable library production.

Negative Control or Specificity Probe for Methyltransferase Inhibitor SAR

Compounds containing the 2‑methoxypyridin‑3‑ylmethyl substructure have been reported in BindingDB as ligands for histone‑arginine methyltransferase CARM1 and other epigenetic targets [1]. The target compound, which lacks additional pharmacophoric elements beyond the core scaffold, can serve as a minimalist probe or inactive control in assays where elaborated derivatives show potency, enabling deconvolution of the scaffold contribution to target engagement.

Quote Request

Request a Quote for [(2-Methoxypyridin-3-yl)methyl](2-methylbutyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.